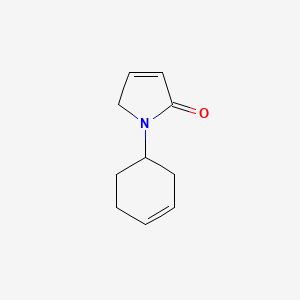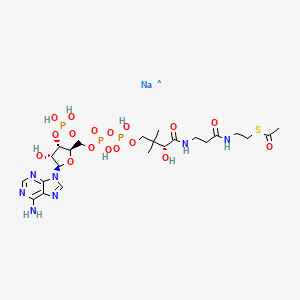
1-(Cyclohex-3-en-1-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- is a heterocyclic organic compound It features a pyrrol-2-one core structure with a cyclohexenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a cyclohexenyl amine with a suitable acylating agent, followed by cyclization to form the pyrrol-2-one ring. The reaction conditions often require a catalyst and may be conducted under reflux with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such compounds usually involves scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the degree of unsaturation in the cyclohexenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrol-2-one ring or the cyclohexenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other pyrrol-2-one derivatives with different substituents, such as:
- 2H-Pyrrol-2-one, 1-phenyl-1,5-dihydro-
- 2H-Pyrrol-2-one, 1-(2-cyclohexen-1-yl)-1,5-dihydro-
- 2H-Pyrrol-2-one, 1-(4-cyclohexen-1-yl)-1,5-dihydro-
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- lies in its specific substituent pattern, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with those of similar compounds can highlight its advantages and limitations in various contexts.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-cyclohex-3-en-1-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H13NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-2,4,7,9H,3,5-6,8H2 |
InChI-Schlüssel |
SJYGUPYWWJBUIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)N2CC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)

![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)


![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)





